molecular formula C17H13N5S B13879387 4-(5-phenyl-1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine

4-(5-phenyl-1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine

Cat. No.: B13879387
M. Wt: 319.4 g/mol
InChI Key: BDNFUUMLYAFWGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Phenyl-1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine is a complex organic compound that features a pyrazole ring, a pyridine ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-phenyl-1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the phenyl group. The thiazole ring is then synthesized and coupled with the pyrazole derivative. Finally, the pyridine ring is introduced to complete the synthesis.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(5-phenyl-1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the rings.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can introduce various functional groups to the compound.

Scientific Research Applications

4-(5-phenyl-1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(5-phenyl-1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-phenyl-1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine is unique due to its combination of three different heterocyclic rings (pyrazole, pyridine, and thiazole) This structure provides it with distinct chemical and biological properties that are not found in simpler compounds

Properties

Molecular Formula

C17H13N5S

Molecular Weight

319.4 g/mol

IUPAC Name

4-(5-phenyl-1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C17H13N5S/c1-2-6-12(7-3-1)16-13(10-19-22-16)14-11-23-17(20-14)21-15-8-4-5-9-18-15/h1-11H,(H,19,22)(H,18,20,21)

InChI Key

BDNFUUMLYAFWGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)C3=CSC(=N3)NC4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.